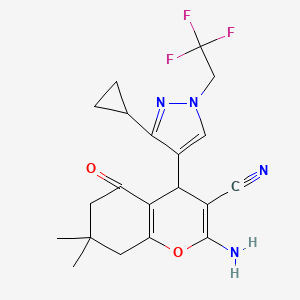![molecular formula C11H11N3O3 B10913796 1-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B10913796.png)
1-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-METHYL-1H-PYRAZOL-4-YL)METHYL (2-NITROPHENYL) ETHER is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-1H-PYRAZOL-4-YL)METHYL (2-NITROPHENYL) ETHER typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 2-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-1H-PYRAZOL-4-YL)METHYL (2-NITROPHENYL) ETHER undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and phenol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: (1-METHYL-1H-PYRAZOL-4-YL)METHYL (2-AMINOPHENYL) ETHER.
Reduction: Various reduced derivatives of the original compound.
Substitution: Corresponding alcohol and phenol.
Scientific Research Applications
(1-METHYL-1H-PYRAZOL-4-YL)METHYL (2-NITROPHENYL) ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-METHYL-1H-PYRAZOL-4-YL)METHYL (2-NITROPHENYL) ETHER involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-METHYL-1H-PYRAZOL-4-YL)METHYL (2-AMINOPHENYL) ETHER: A reduced derivative with similar properties.
3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID AMIDES: Compounds with similar pyrazole structures and biological activities.
Uniqueness
(1-METHYL-1H-PYRAZOL-4-YL)METHYL (2-NITROPHENYL) ETHER is unique due to its specific combination of a pyrazole ring and a nitrophenyl ether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-methyl-4-[(2-nitrophenoxy)methyl]pyrazole |
InChI |
InChI=1S/C11H11N3O3/c1-13-7-9(6-12-13)8-17-11-5-3-2-4-10(11)14(15)16/h2-7H,8H2,1H3 |
InChI Key |
QUNIQLXOIGZXJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


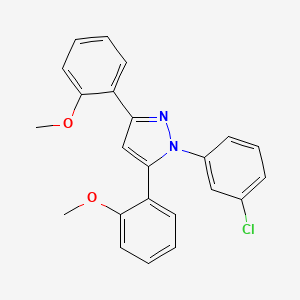
![N-(3-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913721.png)
![N-benzyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913729.png)
![N-(4-acetylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913733.png)
![3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913736.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]piperidine-4-carbohydrazide](/img/structure/B10913743.png)
![6-(furan-2-yl)-1,3-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913757.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B10913760.png)
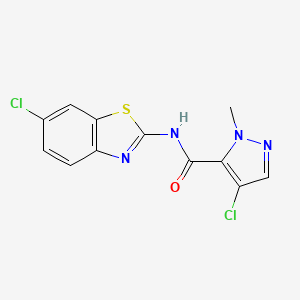
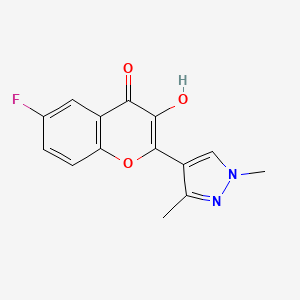

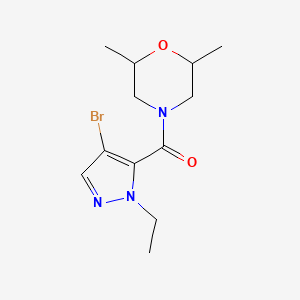
![N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10913782.png)
